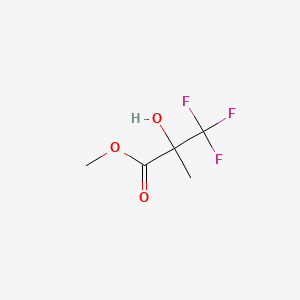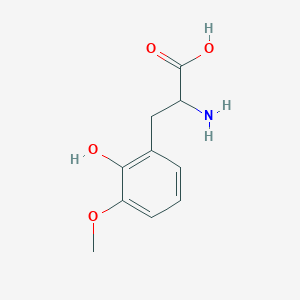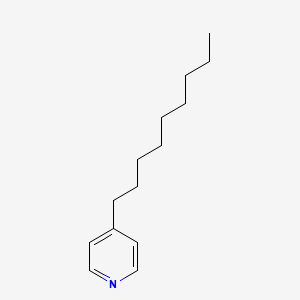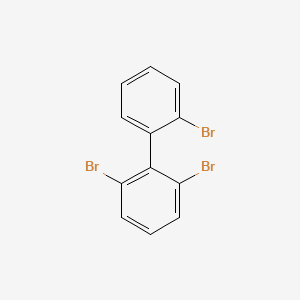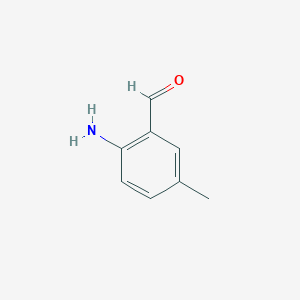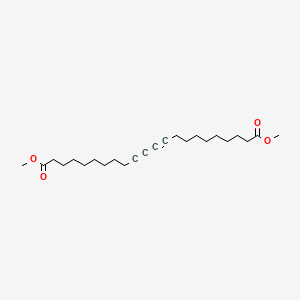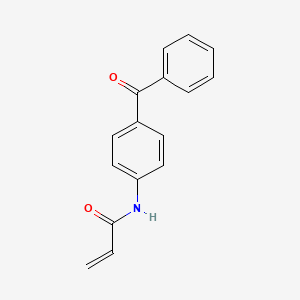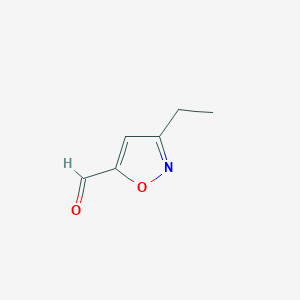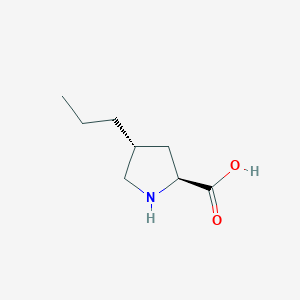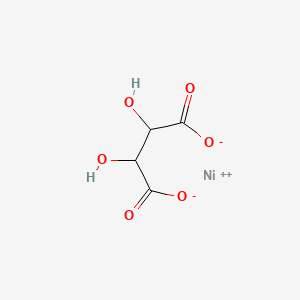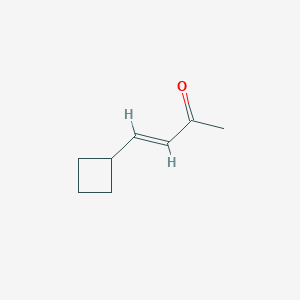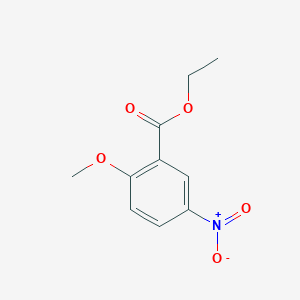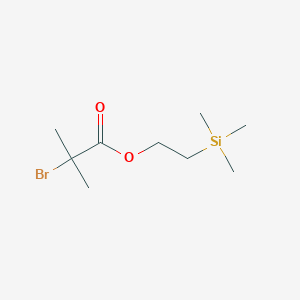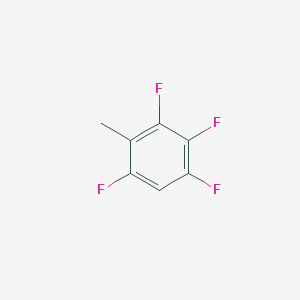
2,3,4,6-Tetrafluorotoluene
描述
2,3,4,6-Tetrafluorotoluene is an organic compound with the molecular formula C₇H₄F₄. It is a derivative of toluene where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrafluorotoluene typically involves the fluorination of toluene derivatives. One common method is the direct fluorination of toluene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or cobalt fluoride to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where toluene is reacted with a fluorinating agent in a reactor. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The crude product is then purified using distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 2,3,4,6-Tetrafluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can also undergo reduction reactions where the fluorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Substitution: Fluorinated aromatic compounds with different substituents.
Oxidation: Fluorinated benzoic acids or benzaldehydes.
Reduction: Partially or fully hydrogenated fluorotoluenes.
科学研究应用
2,3,4,6-Tetrafluorotoluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates. It helps in understanding the mechanisms of enzyme action and the role of fluorine in biological systems.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in drug development. The presence of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.
作用机制
The mechanism of action of 2,3,4,6-Tetrafluorotoluene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, affecting their activity and function. The presence of fluorine atoms can influence the binding affinity and specificity of the compound to its targets.
Pathways Involved: In chemical reactions, the fluorine atoms in this compound can participate in electron-withdrawing effects, stabilizing reaction intermediates and influencing the overall reaction pathway. This makes the compound a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.
相似化合物的比较
2,3,4,6-Tetrafluorotoluene can be compared with other fluorinated toluenes, such as:
2,3,5,6-Tetrafluorotoluene: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
2,4,6-Trifluorotoluene: Contains three fluorine atoms, resulting in different chemical properties and uses.
2,3-Difluorotoluene: With only two fluorine atoms, it exhibits distinct reactivity patterns compared to tetrafluorinated derivatives.
Uniqueness: The unique arrangement of fluorine atoms in this compound provides specific electronic and steric effects that influence its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
1,2,3,5-tetrafluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNQJQGZZQXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590729 | |
| Record name | 1,2,3,5-Tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80427-49-2 | |
| Record name | 1,2,3,5-Tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)
